![molecular formula C19H22ClN3O B5113450 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5113450.png)
1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications.
Mechanism of Action
1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide acts as an agonist at both the alpha3beta4 and alpha4beta2 nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central nervous system and are involved in the modulation of pain, mood, and addiction. By activating these receptors, 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is able to produce analgesic effects and may also have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to produce potent analgesic effects in animal models of neuropathic pain and inflammatory pain. It has also been shown to produce anxiolytic and antidepressant effects in animal models. In addition, 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the treatment of pain and other conditions.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is its potency and selectivity for the alpha3beta4 and alpha4beta2 nAChRs. This makes it a useful tool for investigating the role of these receptors in pain, mood, and addiction. However, one limitation of 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective nAChR agonists for the treatment of pain and other conditions. Another area of interest is the investigation of the role of nAChRs in addiction and the potential use of nAChR agonists for the treatment of addiction. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic, anxiolytic, and antidepressant effects of 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-pyridinemethanol to form the intermediate 4-chlorobenzyl 3-pyridinemethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a pain reliever, particularly for chronic pain conditions such as neuropathic pain and inflammatory pain. It has also been investigated for its potential use in the treatment of various other conditions, including depression, anxiety, and nicotine addiction.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-5-3-15(4-6-18)14-23-10-7-17(8-11-23)19(24)22-13-16-2-1-9-21-12-16/h1-6,9,12,17H,7-8,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDSYAGHGOCTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
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